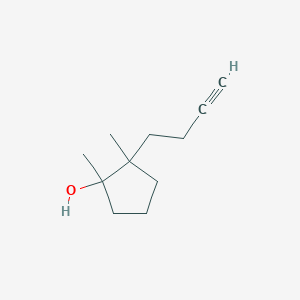
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is subjected to alkylation with but-3-yn-1-yl bromide in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at a temperature of around 0-5°C to prevent side reactions.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone.
Reduction: 2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol or 2-(Butyl)-1,2-dimethylcyclopentan-1-ol.
Substitution: 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentyl chloride.
Applications De Recherche Scientifique
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(But-3-en-1-yl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.
2-(Butyl)-1,2-dimethylcyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.
Uniqueness
2-(But-3-yn-1-yl)-1,2-dimethylcyclopentan-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-but-3-ynyl-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(10,3)12/h1,12H,5-9H2,2-3H3 |
Clé InChI |
RDIXMWLULHKMGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1(C)O)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


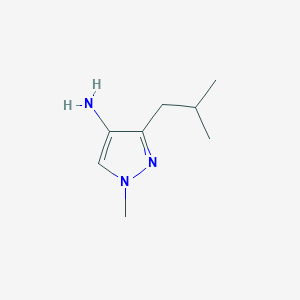
![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
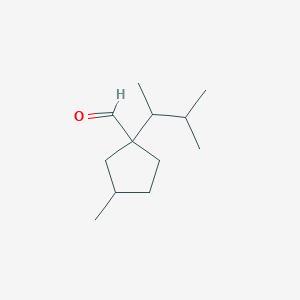
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
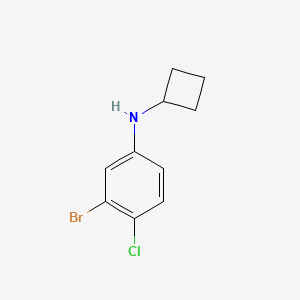
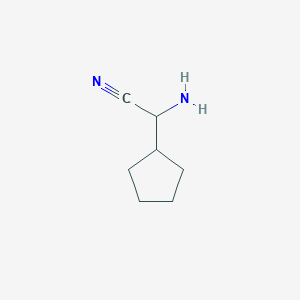


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
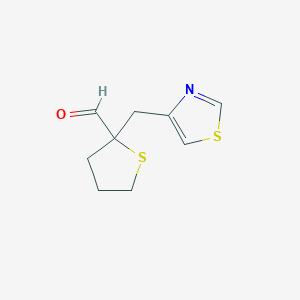
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)

